molecular formula C10H11NO3 B2786185 Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate CAS No. 1536328-47-8

Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate

Cat. No.: B2786185
CAS No.: 1536328-47-8
M. Wt: 193.202
InChI Key: CHVKAWYVHSIQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ester functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the esterification of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a one-pot, three-component Fischer indolisation–N-alkylation protocol. This method is rapid and operationally straightforward, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can produce the desired ester in high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(pyridin-2-yl)-3-oxopropanoate: Similar structure but lacks the methyl group at the 6-position.

    Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate: Similar structure but with the methyl group at the 4-position.

Uniqueness

Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature can result in different biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-4-3-5-8(11-7)9(12)6-10(13)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVKAWYVHSIQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536328-47-8
Record name methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.